molecular formula C13H13BrN2O2 B5603098 2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol

2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol

Cat. No. B5603098
M. Wt: 309.16 g/mol
InChI Key: MBFLQGFNMKURDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the use of Schiff bases reduction routes, Williamson synthesis, hydrolysis, and Sonogashira reactions. For instance, molecular structures of similar compounds have been synthesized via Schiff bases reduction route, indicating a complex synthesis process that may involve intermolecular hydrogen bonding and secondary intermolecular interactions (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol" reveals a variety of bonding and interactions, including hydrogen bonds and pi-pi interactions. These structures are often determined using X-ray crystallography and can exhibit different crystal systems such as orthorhombic and monoclinic (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their molecular structure. For example, compounds synthesized from 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile have shown to undergo ring opening followed by ring closure reactions, indicating a propensity for complex chemical transformations (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely linked to their molecular composition and arrangement. X-ray crystallography studies provide insight into the crystal structure, which can influence the compound's solubility and stability (Ajibade & Andrew, 2021).

properties

IUPAC Name

2-[[(5-bromopyridin-2-yl)amino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-18-11-4-2-3-9(13(11)17)7-15-12-6-5-10(14)8-16-12/h2-6,8,17H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFLQGFNMKURDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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